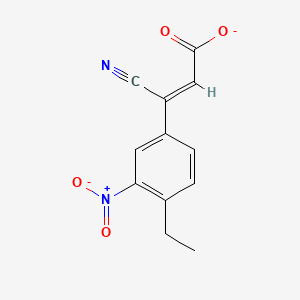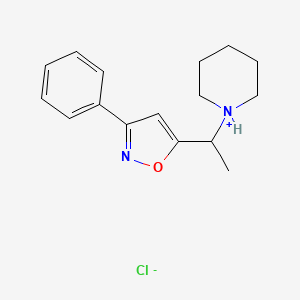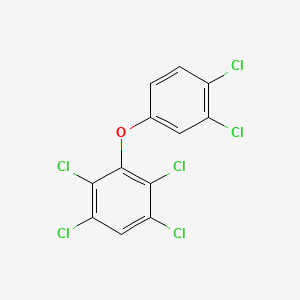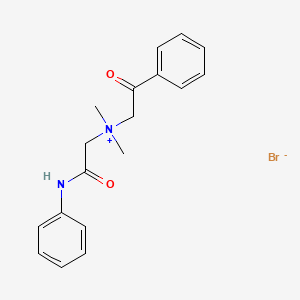
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenacyl group, a phenylcarbamoyl group, and an ammonium bromide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenacyl chloride with phenylcarbamoyl methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethylphenacyl chloride+Phenylcarbamoyl methylamine→Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a tool for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes, leading to disruption of membrane integrity and function. The compound targets specific molecular pathways, including ion channels and transporters, resulting in altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenacyl carbamate: Known for its use as a photoremovable protecting group for amines and amino acids.
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups to alcoholic or phenolic hydroxyl groups.
Uniqueness
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
3131-78-0 |
|---|---|
Fórmula molecular |
C18H21BrN2O2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl)-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C18H20N2O2.BrH/c1-20(2,13-17(21)15-9-5-3-6-10-15)14-18(22)19-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
Clave InChI |
ZFLSDETXVKNHRO-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


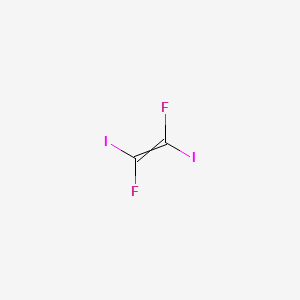

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
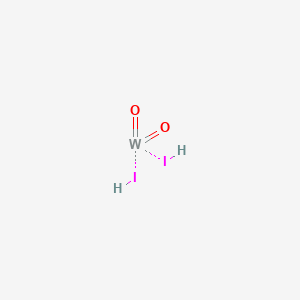
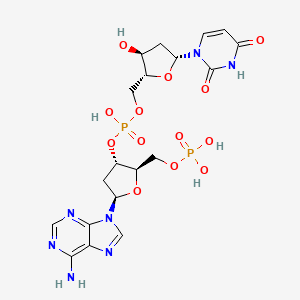
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)


![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
